molecular formula C9H11NO4 B2432945 3-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid CAS No. 63945-03-9

3-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid

Cat. No.: B2432945
CAS No.: 63945-03-9
M. Wt: 197.19
InChI Key: FBYUKWLOYLEBCO-UHFFFAOYSA-N
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Description

3-(3,4-Dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid is a synthetic organic compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound features a pyrrole ring substituted with dimethyl groups and a propanoic acid moiety, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

3-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-5-6(2)9(14)10(8(5)13)4-3-7(11)12/h3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYUKWLOYLEBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C1=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution with Dimethyl Groups:

    Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the substituted pyrrole with a suitable propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a useful probe in biochemical assays.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the pyrrole ring is significant in drug design due to its bioactive properties.

Industry

Industrially, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism by which 3-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and metabolic pathways. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid: Lacks the dimethyl groups, resulting in different reactivity and biological activity.

    3-(3,4-Dimethyl-1H-pyrrol-1-yl)propanoic acid: Lacks the dioxo groups, affecting its chemical properties and applications.

Uniqueness

The presence of both dimethyl and dioxo groups in 3-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid makes it unique compared to its analogs

Biological Activity

3-(3,4-Dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid (CAS No. 7423-55-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Formula: C₇H₇N O₄
Molecular Weight: 169.13 g/mol
CAS Number: 7423-55-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the pyrrole ring structure contributes to its reactivity and interaction with enzymes and receptors involved in metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic processes.
  • Receptor Modulation: It may influence receptor activity, potentially affecting signaling pathways related to cell growth and apoptosis.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro studies using various cancer cell lines demonstrated a marked reduction in cell viability.

Cell LineIC50 (μM)Reference
A2780 (Ovarian)61.0
ES-2 (Ovarian)55.5
TOV-21G (Ovarian)34.2
OVCAR-3 (Ovarian)61.5

These results suggest that the compound may be effective against ovarian cancer cells, particularly those resistant to traditional therapies.

In Vivo Studies

In vivo studies conducted on mouse models have shown promising results. Mice inoculated with OVCAR-3 cells were treated with the compound via tail vein injection. Tumor growth was significantly inhibited compared to control groups.

Case Studies

A notable case study involved the administration of this compound in a pH-responsive nanoparticle system designed for targeted drug delivery in ovarian cancer treatment. The formulation demonstrated enhanced bioavailability and reduced systemic toxicity compared to free drug formulations.

Key Findings:

  • Tumor Reduction: Significant tumor size reduction was observed after treatment.
  • Bioavailability: Improved pharmacokinetics were noted, with a half-life of approximately 45 minutes in circulation.

Q & A

Q. How do steric effects from the 3,4-dimethyl groups impact intermolecular interactions in solid-state structures?

  • Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer software) to map van der Waals interactions. Methyl groups reduce π-π stacking but enhance hydrophobic packing, as seen in related pyrrolidinone derivatives () .

Contradictory Data Resolution

Q. Why do different synthetic routes yield varying ratios of keto-enol tautomers?

  • Methodological Answer : Solvent polarity and pH influence tautomeric equilibrium. In polar solvents (e.g., DMSO), enol forms dominate due to stabilization via hydrogen bonding. Characterize tautomers using 13C^{13}\text{C} NMR (carbonyl vs. enolic carbons) or IR spectroscopy .

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